2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4,4-difluoro-1,3-dioxoisoquinolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)7-4-2-1-3-6(7)9(17)14(10(11)18)5-8(15)16/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOUAMNTRVEYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)C2(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid typically involves the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a cyclization reaction.
Introduction of Difluoro Groups: The difluoro groups are introduced via a fluorination reaction using appropriate fluorinating agents.
Attachment of the Acetic Acid Group: The final step involves the attachment of the acetic acid group through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that compounds similar to 2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) has evaluated several related compounds for their antitumor activity, highlighting their potential as novel anticancer agents .
Case Study:
In a study conducted by the NCI, a related compound displayed a mean growth inhibition (GI50) of approximately 15.72 µM against human tumor cells. This suggests that the compound could be developed into a therapeutic agent for cancer treatment .
2. Neuroprotective Effects
There is emerging evidence that the compound may possess neuroprotective properties. Research indicates that certain isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study:
A study focused on isoquinoline derivatives found that they could significantly reduce oxidative stress markers in neuronal cell cultures. The implications of these findings suggest potential applications in treating neurodegenerative disorders .
Pharmacological Applications
1. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions it as a candidate for developing anti-inflammatory drugs .
Case Study:
A recent investigation demonstrated that a derivative of this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages, indicating its potential use in managing inflammatory diseases .
2. Analgesic Effects
The analgesic properties of related compounds have been documented in various studies. The ability to modulate pain pathways makes it a candidate for further research into pain management therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4,4-difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Mutagenicity Comparison of Analogs
Key Observations :
- Fluorine Substitution : The target compound’s 4,4-difluoro group likely reduces mutagenic risk compared to nitrate esters in analogs 1–3, which exhibit high mutagenicity due to nitro group metabolism . Fluorine’s electronegativity may stabilize the ring, reducing reactive intermediates.
- Non-Mutagenic Sulfonamide (Compound 4): The absence of nitrate and presence of sulfonamide/hydroxy groups in compound 4 resulted in zero mutagenicity, suggesting that replacing nitro groups with polar, non-reactive substituents improves safety .
Physicochemical and Functional Comparisons
- Metabolic Stability : Fluorine atoms in the target compound may slow oxidative metabolism, a common issue with nitrate esters in analogs 1–3 .
- Aromatic Substitution : Meta-substituted benzyl nitrate (compound 3) showed reduced mutagenicity compared to alkyl nitrates (1, 2), hinting that aromatic spacing between the core and reactive groups mitigates toxicity . This trend supports the target compound’s design, where fluorine and acetic acid are directly attached to the core.
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid features a tetrahydroisoquinoline core with a difluoro substituent and a dioxo moiety. This unique structure is thought to contribute to its biological activity.
Structural Formula
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various preclinical models. Studies suggest that it may inhibit pro-inflammatory cytokines and mediators.
- Antioxidant Properties : It has been observed to scavenge free radicals and reduce oxidative stress markers in cellular assays.
- Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It appears to interfere with key signaling pathways related to inflammation and cell survival.
- Interaction with Cellular Targets : Binding studies suggest that it interacts with specific cellular receptors or proteins that mediate its biological effects.
Study 1: Anti-inflammatory Effects
A study conducted on animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.
Study 2: Antioxidant Activity
In vitro experiments using human cell lines exposed to oxidative stress showed that the compound effectively reduced levels of reactive oxygen species (ROS) and improved cell viability. This suggests a protective role against oxidative damage.
Study 3: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibits moderate antimicrobial activity. Minimum inhibitory concentration (MIC) values were determined for various strains, highlighting its potential as a lead compound for antibiotic development.
Data Table: Biological Activities Summary
Q & A
Basic: What are the established synthetic routes for 2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Cyclocondensation : Reacting fluorinated benzaldehyde derivatives with amino acids or nitriles under acidic conditions to form the tetrahydroisoquinoline core.
- Acetylation : Introducing the acetic acid moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-alkyl bond formation, as seen in related fluorinated compounds ).
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.
Key challenges include controlling regioselectivity during fluorination and minimizing side reactions in the dioxo-isoquinoline system.
Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the fluorinated tetrahydroisoquinoline structure and acetic acid sidechain. For example, ¹⁹F NMR can resolve difluoro environments (δ -110 to -130 ppm) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : Single-crystal analysis using SHELX or OLEX2 software packages to resolve stereochemical ambiguities and confirm the Z/E configuration of substituents .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F stretching) confirm functional groups.
Advanced: How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). To address this:
- Variable-Temperature NMR : Perform experiments at low temperatures (e.g., -40°C) to "freeze" conformers and match crystallographic data .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental values to validate the dominant solution-phase conformation .
- Twinning Analysis : In X-ray data, use OLEX2’s twin refinement tools to detect pseudo-symmetry or disorder that may obscure true molecular geometry .
Advanced: What computational methods are effective for predicting the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for binding affinity. Focus on enzymes with isoindole-1,3-dione binding pockets, as seen in related tetrahydroisoquinoline derivatives .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using LigandScout) based on structural analogs with known activity (e.g., ATP-competitive inhibitors ).
Advanced: What strategies improve yield in multi-step syntheses of fluorinated tetrahydroisoquinoline derivatives?
Methodological Answer:
- Fluorine-Specific Catalysts : Use Pd/Cu systems for selective C-F bond formation, minimizing defluorination side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 150°C, 30 minutes vs. 24 hours conventional heating) .
- Inert Atmosphere : Conduct moisture-sensitive steps (e.g., Grignard additions) under argon/nitrogen to prevent hydrolysis .
Basic: How can researchers assess the purity and stability of this compound under storage conditions?
Methodological Answer:
- HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., 0.1% TFA in acetonitrile/water). Purity >95% is acceptable for biological assays .
- Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks. Monitor degradation via TLC or NMR. Fluorinated compounds generally exhibit high thermal stability but may hydrolyze in acidic/basic conditions .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace fluorine with chlorine, vary acetic acid chain length).
- Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR. IC50 values <1 µM indicate high potency .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Advanced: How should conflicting bioactivity data across assay platforms be addressed?
Methodological Answer:
- Assay Validation : Ensure consistency in buffer pH, ionic strength, and temperature. For example, ATP concentration variations in kinase assays significantly impact IC50 values .
- Orthogonal Assays : Confirm activity using both fluorescence-based (e.g., HTRF) and radiometric (e.g., ³²P-ATP) methods.
- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) to identify outliers and establish consensus EC50 ranges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
